molecular formula C5H5F3N4O B2993929 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide CAS No. 1159770-06-5

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2993929
CAS No.: 1159770-06-5
M. Wt: 194.117
InChI Key: BLBBGINYUCUQOD-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with trifluoromethyl-substituted ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 3-(trifluoromethyl)-1H-pyrazole-5-thiol

Uniqueness

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the trifluoromethyl and carbohydrazide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBBGINYUCUQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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